molecular formula C16H26O6 B136088 Perilloside A CAS No. 141206-20-4

Perilloside A

Cat. No. B136088
M. Wt: 314.37 g/mol
InChI Key: YUTAFQVKXLDYFG-YTQIUSBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perilloside A is a monoterpene glucoside . It is found in the leaves of Perilla frutescens, a plant widely cultivated in East Asian countries .


Synthesis Analysis

Perilloside A has been shown to be a potent aldose reductase inhibitor, demonstrating competitive inhibition . The synthesis of Perilloside A involves perillic acid .


Molecular Structure Analysis

The molecular structure of Perilloside A was characterized as 1-b-D-ghCOpyr~OSyl (-)-perillate . This structure was confirmed through synthesis involving (-)-perilloyl chloride derived from (-)-perillic acid and 2,3,4,6_tetraacetyl D-glucose .


Chemical Reactions Analysis

Perilloside A is one of the monoterpene glycosides isolated from the leaves of Perilla frutescens . The structures of these compounds were elucidated based on extensive spectroscopic evidence derived from nuclear magnetic resonance experiments and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of Perilloside A were determined through extensive spectroscopic evidence derived from nuclear magnetic resonance experiments and mass spectrometry .

Future Directions

Perilloside A, along with other bioactive compounds found in Perilla frutescens, has shown promising pharmacological activities . Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications .

properties

CAS RN

141206-20-4

Product Name

Perilloside A

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H26O6/c1-9(2)11-5-3-10(4-6-11)8-21-16-15(20)14(19)13(18)12(7-17)22-16/h3,11-20H,1,4-8H2,2H3/t11-,12-,13-,14+,15-,16-/m1/s1

InChI Key

YUTAFQVKXLDYFG-YTQIUSBHSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O

synonyms

perilloside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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